1-methoxy-N-(1-phenylethyl)naphthalene-2-carboxamide
Overview
Description
1-methoxy-N-(1-phenylethyl)naphthalene-2-carboxamide is a synthetic organic compound that belongs to the class of naphthalene derivatives. It is characterized by the presence of a methoxy group at the first position of the naphthalene ring and a carboxamide group at the second position, with a phenylethyl substituent attached to the nitrogen atom of the carboxamide group.
Preparation Methods
The synthesis of 1-methoxy-N-(1-phenylethyl)naphthalene-2-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Nitration of Naphthalene: Naphthalene is first nitrated to form 1-nitronaphthalene.
Reduction: The nitro group is then reduced to form 1-aminonaphthalene.
Methoxylation: The amino group is converted to a methoxy group using methanol and an acid catalyst.
Carboxylation: The methoxynaphthalene is then carboxylated to form 1-methoxynaphthalene-2-carboxylic acid.
Amidation: Finally, the carboxylic acid is reacted with 1-phenylethylamine to form this compound.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, such as using alternative catalysts or solvents.
Chemical Reactions Analysis
1-methoxy-N-(1-phenylethyl)naphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxamide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Its derivatives are being explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-methoxy-N-(1-phenylethyl)naphthalene-2-carboxamide involves its interaction with specific molecular targets. In the case of its anti-tubercular activity, it is believed to inhibit the mycobacterial membrane protein large 3 (MmpL3), which is essential for the transport of mycolic acids across the cell membrane. This inhibition disrupts the cell wall synthesis of Mycobacterium tuberculosis, leading to cell death .
Comparison with Similar Compounds
1-methoxy-N-(1-phenylethyl)naphthalene-2-carboxamide can be compared with other naphthalene derivatives, such as:
1-methoxynaphthalene: Lacks the carboxamide and phenylethyl groups, making it less complex and less active in biological systems.
Naphthalene-2-carboxamide: Lacks the methoxy and phenylethyl groups, resulting in different chemical and biological properties.
1-hydroxynaphthalene-2-carboxanilides: These compounds have a hydroxyl group instead of a methoxy group and an anilide group instead of a phenylethyl group, leading to different biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-methoxy-N-(1-phenylethyl)naphthalene-2-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c1-14(15-8-4-3-5-9-15)21-20(22)18-13-12-16-10-6-7-11-17(16)19(18)23-2/h3-14H,1-2H3,(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPWPKXJSNCGPQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=C(C3=CC=CC=C3C=C2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.